Synthetic Yield Superiority: 2-Methylcyclobutanone (88%) vs. 3-Methylcyclobutanone (65%) Under Identical Cyclodialkylation Conditions
When the parent cyclobutanone synthesis method—cyclodialkylation of tosylmethyl isocyanide with 1,3-dihaloalkanes followed by acidic hydrolysis—is applied to the regioisomeric precursors, 2-methylcyclobutanone is obtained in 88% yield from 1,3-dibromobutane, whereas its regioisomer 3-methylcyclobutanone is obtained in only 65% yield from 1,3-dibromo-2-methylpropane [1]. This 23-percentage-point yield differential is inherent to the substrate structure and has direct implications for cost of goods, scalability, and procurement economics when sourcing either regioisomer via this established synthetic route.
| Evidence Dimension | Isolated synthetic yield via cyclodialkylation of tosylmethyl isocyanide with 1,3-dihaloalkane / acidic hydrolysis |
|---|---|
| Target Compound Data | 88% yield (2-methylcyclobutanone from 1,3-dibromobutane) |
| Comparator Or Baseline | 65% yield (3-methylcyclobutanone from 1,3-dibromo-2-methylpropane) |
| Quantified Difference | +23 percentage points (35% relative increase in yield for 2-methyl vs. 3-methyl regioisomer) |
| Conditions | Cyclodialkylation mediated by NaH in DMSO; sulfolane (bp 285°C) as high-boiling medium; acidic hydrolysis with H₂O/H₂SO₄; identical reaction sequence for both regioisomers |
Why This Matters
This 23-percentage-point yield advantage directly translates into lower procurement cost per gram and improved scalability for bulk synthesis programs requiring 2-methylcyclobutanone rather than its 3-methyl regioisomer.
- [1] Salaün, J. Science of Synthesis (Houben–Weyl Methods of Molecular Transformations), Vol. 26: Ketones. Thieme: Stuttgart, 2005; p. 558 (Section 26.2.1.1.3). View Source
